molecular formula C15H13N7O B11004975 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11004975
M. Wt: 307.31 g/mol
InChI Key: SIROJCHBBZMRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a benzimidazole core fused with a tetrazolo[1,5-a]pyridine scaffold. The benzimidazole moiety (C₇H₆N₂) is substituted with a methyl group at the 1-position, while the tetrazolo[1,5-a]pyridine ring is functionalized with a carboxamide group at the 6-position.

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)8-16-15(23)10-6-7-13-18-19-20-22(13)9-10/h2-7,9H,8H2,1H3,(H,16,23)

InChI Key

SIROJCHBBZMRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Core Formation via Cyclization

The 1-methylbenzimidazole skeleton is synthesized through cyclization of o-phenylenediamine derivatives. A common approach involves:

  • Reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol/water to form benzimidazole-2-thiol.

  • Methylation of the thiol group using methyl iodide or dimethyl sulfate to introduce the 1-methyl substituent.

Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationCS₂, KOH, EtOH/H₂O, reflux70–85%
MethylationCH₃I, K₂CO₃, DMF, 60°C80–90%

This method ensures high regioselectivity and avoids side reactions such as over-alkylation.

Stage 2: Construction of Tetrazolo[1,5-a]pyridine

Tetrazole Ring Formation

The tetrazolo[1,5-a]pyridine core is synthesized via cyclocondensation of pyridine derivatives with sodium azide. Key methods include:

  • Reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature.

  • Cyclization of N-substituted pyridine-6-carboxylic acids with azides in the presence of polyphosphoric acid.

Example Protocol from Patent KR101205570B1

  • Substrate : 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.

  • Reagent : N-Methyl-O-phenylenediamine dihydrochloride.

  • Conditions : Polyphosphoric acid, 130–135°C, 10 hours.

  • Yield : 77.4% (original method), optimized to 93% using POCl₃ in xylene.

Stage 3: Coupling of Benzimidazole and Tetrazolo[1,5-a]pyridine Moieties

Nucleophilic Substitution or Condensation

The final coupling step involves linking the 1-methylbenzimidazole derivative to the tetrazolo[1,5-a]pyridine carboxamide. Methods include:

  • Nucleophilic substitution of a halogenated tetrazolo[1,5-a]pyridine with the benzimidazole amine.

  • Condensation reactions using coupling agents like EDC/HOBt.

Industrial-Scale Optimization (Patent KR101205570B1)

ParameterOriginal MethodOptimized Method
SolventPolyphosphoric acidXylene + POCl₃
Temperature130–135°CReflux (110°C)
Yield77.4%93%
PurityRequires chromatography>95% after neutralization

The optimized method eliminates harsh conditions (e.g., high acidity) and reduces purification steps, enhancing scalability.

Alternative Synthetic Pathways

Ugi-Azide Multicomponent Reactions

A two-step method reported in Journal of Organic Chemistry leverages:

  • Ugi-azide reaction to form pyridin-2-yl(1H-tetrazol-5-yl)methanamine intermediates.

  • Acetic anhydride-mediated cyclization to fuse the tetrazolo[1,5-a]pyridine ring.

Advantages

  • High efficiency : Yields up to 90% for substituted derivatives.

  • Diverse substrates : Compatible with aldehydes, isocyanides, and azides.

StepReagents/ConditionsYieldReference
Ugi-AzideMeOH, RT, 18 hrs85%
CyclizationAc₂O, 75°C, 1 hrQuantitative

Critical Challenges and Solutions

Side Reactions and Byproducts

Common issues include:

  • Over-methylation of the benzimidazole core.

  • Ring-opening of the tetrazole during acidic conditions.

Mitigation Strategies

ChallengeSolution
Over-methylationUse stoichiometric methyl iodide and K₂CO₃ as base.
Tetrazole instabilityConduct reactions under anhydrous conditions with mild acids (e.g., HCl).

Research Findings and Data

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityReference
Traditional cyclizationPolyphosphoric acid, 130°C77.4%Moderate
POCl₃-mediated couplingNonpolar solvent, reflux93%>95%
Ugi-azide cyclizationMulticomponent reaction, Ac₂O85%High

Spectral Characterization

  • FT-IR : Absorption at 1600–1620 cm⁻¹ (C=N stretch) confirms tetrazole formation.

  • ¹H NMR : Singlet at δ 8.5–9.0 ppm corresponds to pyridine protons .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function . The tetrazolo[1,5-a]pyridine ring system may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their properties and activities:

N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

  • Structure : Replaces the benzimidazole ring with a pyrrole (C₄H₄N) substituted with a methyl group.
  • Molecular Formula : C₁₄H₂₀N₄O (MW: 256.26 g/mol) .
  • Synthesis : Likely involves amide coupling between tetrazolo[1,5-a]pyridine-6-carboxylic acid and a pyrrole-methylamine derivative.

Tetrazolo[1,5-a]quinoline Derivatives (e.g., Compounds 6j, 6k, 6l)

  • Structure: Feature a quinoline core (C₉H₇N) fused with tetrazole instead of pyridine.
  • Molecular Weights : Ranging from ~400–500 g/mol .
  • Biological Activity : Exhibited antimicrobial properties in vitro, with MIC values <10 µg/mL against S. aureus and E. coli .
  • Synthesis: Prepared via cyclocondensation of tetrazoloquinoline amines with thioglycolic acid (yields: 59–73%) .

N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine

  • Structure : Tetrazolo[1,5-b]pyridazine scaffold with a fluorophenylmethyl substituent.
  • Key Differences: The pyridazine ring (vs.

Pyrazolo[1,5-a]pyrimidine Carboxamides

  • Structure : Pyrazolo-pyrimidine core with carboxamide substituents.
  • Synthesis : Multi-component Biginelli-like reactions using aldehydes, triazole diamines, and acetoacetamides (yields: 43–56%) .
  • Bioactivity : Demonstrated herbicidal, antifungal, and anticancer activities in preclinical studies .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity Synthesis Yield
Target Compound* Tetrazolo-pyridine Benzimidazole-methyl-carboxamide ~350–370 (estimated) Not reported N/A
N-[(1-methyl-pyrrolyl)methyl]-tetrazolo-pyridine Tetrazolo-pyridine Pyrrole-methyl-carboxamide 256.26 Not reported N/A
Tetrazoloquinoline-azetidinones (6j, 6k, 6l) Tetrazolo-quinoline Chlorophenyl, thiazole, methoxy ~400–500 Antimicrobial 59–73%
N-[(4-fluorophenyl)methyl]-tetrazolo-pyridazine Tetrazolo-pyridazine Fluorophenylmethyl ~250 (estimated) Antiparasitic (predicted) N/A
Pyrazolo[1,5-a]pyrimidine carboxamides Pyrazolo-pyrimidine Trimethoxyphenyl, nitrobenzyl ~450–510 Anticancer, herbicidal 43–56%

*Structural data for the target compound inferred from analogs; experimental validation required.

Key Insights

Structural Impact on Bioactivity: Benzimidazole derivatives (target compound) may exhibit enhanced DNA intercalation or kinase inhibition compared to pyrrole or pyridazine analogs due to aromatic stacking . Tetrazolo-quinoline hybrids () show higher antimicrobial potency, likely due to the extended π-system improving membrane penetration .

Synthesis Challenges :

  • Multi-component reactions (e.g., Biginelli-like) offer efficient routes for analogs but require optimization for sterically hindered benzimidazole derivatives .
  • Yields for tetrazolo-heterocycles vary widely (43–73%), highlighting sensitivity to substituent electronics .

Toxicity and Selectivity :

  • Fluorinated or methoxy-substituted analogs (e.g., 5j, 5k) show reduced cytotoxicity in predictive models, suggesting safer profiles .

Biological Activity

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound notable for its intricate structural features, which include a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide. Its molecular formula is C15H13N7O, with a molecular weight of approximately 307.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

This compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways and signal transduction mechanisms. This suggests its role as a therapeutic agent in treating diseases related to enzyme dysregulation, including anti-inflammatory and anticancer activities.
  • Receptor Modulation : Interaction studies indicate that the compound can effectively bind to specific targets within biological systems, leading to significant pharmacological effects by modulating enzyme activity and influencing various biological pathways.

Pharmacological Applications

The compound has been investigated for its potential applications in several therapeutic areas:

  • Anti-inflammatory : By inhibiting enzymes involved in inflammatory pathways, this compound may offer therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer : Its ability to modulate key signaling pathways involved in cancer progression positions it as a candidate for further research in oncology.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridineSimilar benzimidazole and tetrazole structureDifferent alkyl chain length affects biological activity
Pyrazolo[1,5-a]pyrimidine derivativesContains pyrazole instead of tetrazoleExhibits distinct pharmacological profiles
4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridineTriazole ring instead of tetrazoleDifferent reactivity patterns due to triazole presence

The specific combination of structural motifs in N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine confers distinct biological activities compared to these similar compounds.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in vitro:

  • PI3K Inhibition : In a study evaluating various derivatives for their inhibitory effects on phosphoinositide 3-kinase (PI3K), certain compounds exhibited IC50 values as low as 18 nM. This suggests that modifications to the benzimidazole structure can significantly enhance biological potency against PI3Kδ isoforms .

Structure–Activity Relationship (SAR)

The structure–activity relationship of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine has been explored through various synthetic approaches:

  • Modification of Substituents : Variations in substituents at the C(2) position have shown differing potencies among synthesized derivatives. For instance, certain amine subunits optimized for interaction with the target enzyme led to enhanced selectivity and potency against PI3K isoforms .
  • Conformational Studies : Modifications such as converting methylene linkages to carbonyl functionalities have been investigated to restrict conformational freedom and improve binding affinity within the active site of target enzymes .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Testing the compound's efficacy in animal models to assess its therapeutic potential.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential applications in treating inflammatory diseases and cancer.

Q & A

What are the key synthetic strategies for preparing N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Cyclization to form the tetrazolo[1,5-a]pyridine core, often achieved via sodium azide-mediated cyclization of dihydropyrimidine precursors .
  • Benzimidazole functionalization : Alkylation at the 2-position of 1-methylbenzimidazole using a methylene linker, followed by carboxamide coupling at the pyridine-6-position .
  • Critical conditions : Reaction temperatures (60–120°C), anhydrous solvents (DMF, THF), and catalysts (e.g., Pd for cross-couplings). Protecting groups may be required to prevent side reactions at the tetrazole or benzimidazole nitrogen atoms .

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the tetrazole and benzimidazole moieties. NOESY experiments verify spatial proximity of the methyl group on benzimidazole and the tetrazole ring .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in bond lengths and angles. High-resolution data (>1.0 Å) are critical for accurate modeling of the tetrazole’s planar geometry .

What computational approaches are recommended to predict the compound’s interactions with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina with force fields (AMBER/CHARMM) to model binding to kinase domains or GPCRs, leveraging the compound’s heterocyclic motifs .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonding between the carboxamide and catalytic residues .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH stability : The tetrazole ring is prone to hydrolysis under acidic conditions (pH < 3), necessitating buffered solutions (pH 6–8) for biological assays .
  • Thermal stability : TGA/DSC analyses reveal decomposition above 200°C, guiding storage at −20°C in inert atmospheres to prevent oxidative degradation .

What methodologies address contradictions in crystallographic vs. spectroscopic data for this compound?

Answer:

  • Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest crystal packing effects .
  • Rietveld refinement : Use SHELXL to reconcile powder XRD and single-crystal data, adjusting thermal parameters for disordered regions .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Analog synthesis : Modify substituents on the benzimidazole (e.g., halogenation) or tetrazole (e.g., methyl vs. ethyl groups) to assess effects on potency .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

What advanced purification techniques are required to isolate this compound from complex reaction mixtures?

Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related byproducts (e.g., regioisomers of tetrazole) .
  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the carboxamide vs. unreacted intermediates .

How can researchers identify potential off-target interactions of this compound in biological systems?

Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
  • Kinase screening panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

What analytical methods detect degradation products during long-term stability studies?

Answer:

  • LC-HRMS : Monitor for hydrolysis products (e.g., free carboxylic acid from carboxamide cleavage) with mass accuracy <5 ppm .
  • Stability-indicating assays : Forced degradation under UV light or heat identifies photolytic byproducts via UV/Vis and NMR .

How can X-ray crystallography challenges (e.g., poor diffraction) be mitigated for this compound?

Answer:

  • Cryocooling : Flash-freeze crystals at 100 K in Paratone-N oil to reduce radiation damage .
  • Synchrotron radiation : Use high-flux beams (e.g., APS or ESRF) to collect data from microcrystals (<50 µm) .

What pharmacokinetic parameters should be prioritized in in vivo studies?

Answer:

  • Oral bioavailability : Assess via AUC comparisons (IV vs. PO dosing) in rodent models, noting the carboxamide’s impact on membrane permeability .
  • Metabolite profiling : Use 14^{14}C-labeled compound to track hepatic clearance pathways via radio-HPLC .

How do intermolecular interactions in the solid state influence the compound’s physicochemical properties?

Answer:

  • Hirshfeld surface analysis : Quantify hydrogen bonding (N–H···O/N) and π-π stacking between benzimidazole and tetrazole rings, correlating with solubility and melting point .
  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with enhanced dissolution rates .

What experimental evidence supports or refutes the presence of tautomerism in the tetrazole moiety?

Answer:

  • 15^{15}N NMR : Distinguishes 1H- vs. 2H-tetrazole tautomers via chemical shifts (δ 200–250 ppm for N–H environments) .
  • Neutron diffraction : Resolves proton positions in the tetrazole ring, confirming dominance of the 1H-tautomer in the solid state .

How can solubility limitations in aqueous buffers be addressed for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • pH adjustment : Ionize the carboxamide group (pKa ~3–4) by buffering at pH 7.4 to improve aqueous dispersion .

What strategies mitigate regioselectivity challenges during tetrazolo[1,5-a]pyridine synthesis?

Answer:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the pyridine 5-position to favor cyclization at the 6-carboxamide site .
  • Microwave-assisted synthesis : Enhance reaction kinetics to favor the thermodynamically stable regioisomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.